molecular formula C14H17BrN2O3 B2485845 (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1798028-88-2

(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2485845
CAS No.: 1798028-88-2
M. Wt: 341.205
InChI Key: RHQPOOPYPOEGJK-UHFFFAOYSA-N
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Description

The compound (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a spirocyclic amide derivative featuring a 5-bromopyridin-3-yl group attached to a 1,5-dioxa-9-azaspiro[5.5]undecane scaffold. This structure combines a halogenated aromatic ring with a rigid spirocyclic system, which is often associated with enhanced metabolic stability and receptor-binding selectivity.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c15-12-8-11(9-16-10-12)13(18)17-4-2-14(3-5-17)19-6-1-7-20-14/h8-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQPOOPYPOEGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC(=CN=C3)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multiple steps, starting with the bromination of pyridine derivatives. The spirocyclic structure is then introduced through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that compounds incorporating the pyridine ring, such as (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, may exhibit significant antimicrobial properties. The bromine substitution at the pyridine ring enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes. Studies have shown that derivatives of brominated pyridines possess activity against various bacterial strains, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

1.2 Anti-Tubercular Agents
The structural features of (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone may also render it effective against Mycobacterium tuberculosis. The presence of the spirocyclic moiety can contribute to the modulation of biological activity through interaction with specific targets involved in bacterial metabolism. Preliminary docking studies indicate promising interactions with key enzymes in the tuberculosis pathway, warranting further investigation into its efficacy as a novel anti-tubercular agent .

1.3 Potential in Cancer Therapy
Compounds with similar structural motifs have been explored for their anticancer properties. The combination of a pyridine derivative with a spirocyclic structure can lead to unique biological activities, including inhibition of cancer cell proliferation. Research into related compounds has demonstrated their potential as inhibitors of various cancer-related pathways, making (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone a candidate for further studies in oncology .

Materials Science Applications

2.1 Polymer Chemistry
The unique structure of (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can be utilized as a building block in polymer synthesis. Its ability to participate in cross-linking reactions may lead to the development of new materials with enhanced mechanical properties and thermal stability. For instance, incorporating this compound into polymer matrices could improve their resistance to degradation and enhance their applicability in various industrial sectors .

2.2 Chemical Sensors
The electronic properties of brominated pyridine derivatives make them suitable for use in chemical sensors. The compound can be functionalized to detect specific analytes through changes in conductivity or fluorescence upon interaction with target molecules. This application is particularly relevant in environmental monitoring and biomedical diagnostics, where sensitive detection methods are critical .

Chemical Probes and Research Tools

3.1 Mechanistic Studies
(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can serve as a chemical probe in biological studies aimed at elucidating the mechanisms of action of various cellular pathways. Its ability to modulate enzyme activity makes it a valuable tool for researchers investigating specific biochemical processes related to disease states .

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The spiro[5.5]undecane core is a common scaffold in several bioactive compounds. Key structural variations occur at the aromatic substituent (e.g., pyridinyl, phenyl, benzyl) and the spirocyclic system’s substituents (e.g., methoxy, ethoxycarbonyl, benzyl). Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes
Target Compound: (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone C₁₆H₁₉BrN₂O₃ ~367.25* 5-Bromopyridin-3-yl Likely σ receptor antagonist (inferred)
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane C₂₀H₂₁NO₂ 307.39 Benzyl, phenyl Reduces binge eating in rodents
4-Hydroxy-4-(methoxymethyl)-1-oxa-9-azaspiro[5.5]undecan-9-ylmethanone C₁₇H₂₄N₂O₄ 320.39 Pyridin-4-yl, methoxymethyl, hydroxy Screening compound (unknown activity)
1-{1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one C₁₈H₂₅NO₅S 367.46 Methanesulfonylphenyl Potential CNS-targeting ligand

*Estimated based on analogous compounds.

Key Observations:

  • Spirocyclic Substituents : Methoxy or hydroxy groups (e.g., ) may influence solubility, while bulky groups like benzyl () could sterically hinder receptor interactions.
  • Aromatic Diversity : The 5-bromopyridin-3-yl group offers distinct electronic effects compared to phenyl or benzyl groups, which are associated with σ receptor binding .

Physicochemical Properties

  • IR Spectroscopy : Analogous compounds show characteristic carbonyl stretches (e.g., 1733 cm⁻¹ for ethoxycarbonyl in ), which would vary with substituents.
  • Molecular Weight and Solubility : The target compound’s molecular weight (~367) is comparable to methanesulfonylphenyl derivatives (367.46 in ), suggesting moderate solubility in organic solvents.

Biological Activity

The compound (5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

 5 Bromopyridin 3 yl 1 5 dioxa 9 azaspiro 5 5 undecan 9 yl methanone\text{ 5 Bromopyridin 3 yl 1 5 dioxa 9 azaspiro 5 5 undecan 9 yl methanone}

This compound features a brominated pyridine ring and a spirocyclic moiety that contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds derived from pyridine and spirocyclic structures. For instance, compounds with related structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Anticancer Evaluation

A notable study investigated the biological activity of a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which exhibited promising anticancer properties. The following table summarizes the findings from this study:

Cell LineIC50 (µM)Mechanism of Action
Jurkat4.64 ± 0.08Cell cycle arrest in sub-G1 phase
HeLaTBDApoptosis induction
MCF-7TBDAntiangiogenic activity

The compound BPU showed effective cytotoxicity across various cell lines, with the Jurkat cells being particularly sensitive. The mechanism involved cell cycle arrest and apoptosis, which are critical pathways for anticancer activity .

Antimicrobial Activity

The antimicrobial potential of compounds with spirocyclic structures has also been explored. For example, spirocycle MmpL3 inhibitors have been shown to possess efficacy against Mycobacterium tuberculosis.

Research Findings on Antimicrobial Efficacy

A study on related spirocyclic compounds indicated their effectiveness against M. tuberculosis, as summarized below:

CompoundMIC (µM)Target
Compound 293MmpL3 enzyme
Compound 35TBDMmpL3 enzyme

These compounds demonstrated concentration-dependent killing of M. tuberculosis, indicating their potential as therapeutic agents against resistant strains .

Safety and Toxicity Profile

While exploring the biological activity, it is crucial to consider the safety profile of the compound:

  • Skin Irritation : Causes skin irritation.
  • Eye Damage : Can cause serious eye damage.

These safety concerns highlight the importance of further toxicological evaluations to ensure safe application in therapeutic settings .

Q & A

Q. Advanced

  • In vitro models : Assess binding affinity to GABAA_A or serotonin receptors using radioligand displacement assays .
  • Blood-brain barrier (BBB) permeability : Perform PAMPA-BBB assays; logP values >2.5 suggest favorable penetration.
  • Metabolic stability : Use liver microsome assays (human/rat) to predict pharmacokinetics .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Spirocyclic precursor availability : Optimize the synthesis of 1,5-dioxa-9-azaspiro[5.5]undecane via cyclization of diethanolamine derivatives under acidic conditions .
  • Solvent selection : Replace THF with 2-MeTHF for safer large-scale reactions.
  • Catalyst recycling : Implement flow chemistry systems to recover Pd catalysts and reduce costs .

How do modifications to the spirocyclic ring system affect pharmacological properties?

Q. Advanced

  • Oxygen vs. nitrogen substitution : Replacing the 1,5-dioxa group with diaza (e.g., 3,9-diazaspiro[5.5]undecane) enhances receptor binding but may reduce metabolic stability .
  • Ring size : Smaller spiro rings (e.g., 6-membered) increase rigidity, potentially improving target selectivity .

What computational methods predict the compound’s interaction with enzyme targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., CYP450 isoforms) to predict binding poses.
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .

How should researchers handle conflicting spectral data during structure elucidation?

Q. Methodological

  • Cross-validate techniques : Combine 1^1H-13^13C HSQC and NOESY NMR to resolve overlapping signals.
  • Isotopic labeling : Synthesize 15^{15}N-labeled analogs to clarify nitrogen environments in the spirocyclic moiety .

What are the key considerations for designing SAR studies on this compound?

Q. Advanced

  • Substituent libraries : Prepare derivatives with varied electron-withdrawing/donating groups on the pyridine ring.
  • Biological endpoints : Prioritize assays relevant to the target disease (e.g., IC50_{50} in cancer vs. EC50_{50} in CNS disorders) .

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